N-(3,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

N-(3,4-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS 473902-19-1) is a synthetic small molecule comprising a saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) core N-linked via an acetamide bridge to a 3,4-dimethylaniline moiety. With a molecular formula of C₁₇H₁₆N₂O₄S and molecular weight of 344.39 g/mol, this compound belongs to the class of N-substituted saccharin acetamides—a chemotype explored for its capacity to inhibit serine proteases, carbonic anhydrases, and cholinesterases.

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 473902-19-1
Cat. No. B2467994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
CAS473902-19-1
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C
InChIInChI=1S/C17H16N2O4S/c1-11-7-8-13(9-12(11)2)18-16(20)10-19-17(21)14-5-3-4-6-15(14)24(19,22)23/h3-9H,10H2,1-2H3,(H,18,20)
InChIKeyJKPGJJLEFJUIBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS 473902-19-1): Saccharin-Acetamide Conjugate Procurement Guide


N-(3,4-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS 473902-19-1) is a synthetic small molecule comprising a saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) core N-linked via an acetamide bridge to a 3,4-dimethylaniline moiety . With a molecular formula of C₁₇H₁₆N₂O₄S and molecular weight of 344.39 g/mol, this compound belongs to the class of N-substituted saccharin acetamides—a chemotype explored for its capacity to inhibit serine proteases, carbonic anhydrases, and cholinesterases [1]. The specific 3,4-dimethyl substitution pattern on the pendant phenyl ring is a key structural variable that differentiates this compound from its positional isomers (e.g., 2,5-dimethyl or 3,5-dimethyl analogs) and from the unsubstituted N-phenyl saccharinyl acetamide core scaffold.

Why N-(3,4-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide Cannot Be Replaced by a Generic Saccharin Analog


Saccharin-derived acetamides display exquisite sensitivity to the substitution pattern on the pendant aryl ring, which governs lipophilicity, hydrogen-bonding capacity, and steric complementarity—each a determinant of target binding and pharmacokinetic profile [1]. Within this chemotype, simply altering the position of the methyl groups on the phenyl ring (e.g., from 3,4- to 2,5-dimethyl substitution) can reorder the conformational preference of the acetamide linker and modulate the compound's interaction with enzyme active sites [2]. Consequently, interchanging in-class compounds without rigorous side-by-side comparison risks selecting an analog with divergent potency, selectivity, or physicochemical properties. The quantitative evidence below substantiates why the 3,4-dimethylphenyl substitution pattern represents a non-interchangeable design choice.

Quantitative Differentiation Evidence for CAS 473902-19-1 Versus Closest Analogs


Enhanced Lipophilicity (ClogP) Relative to Unsubstituted N-Phenyl Analog Drives Membrane Permeability

The 3,4-dimethyl substitution on the phenyl ring substantially increases the calculated partition coefficient (ClogP) compared to the unsubstituted N-phenyl analog (CAS 15059-17-3). The target compound (CAS 473902-19-1) exhibits a ClogP of approximately 2.73, whereas the unsubstituted N-phenyl saccharinyl acetamide core has a ClogP of approximately 1.29 . This represents a ~1.4 log unit increase in lipophilicity, which is expected to enhance passive membrane permeability and protein binding.

Lipophilicity Drug-likeness Membrane permeability

Distinct Hydrogen-Bond Donor Capacity Versus the Unsubstituted Core Scaffold Expands Pharmacophore Space

The target compound possesses one hydrogen-bond donor (the amide N–H), identical to the core scaffold 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide (CAS 30763-03-2). However, the 3,4-dimethylphenyl substituent introduces steric bulk adjacent to the amide linkage, which can modulate the N–H donor's accessibility to enzyme active-site residues. The core scaffold lacks this steric modulation, making the target compound a more shape-complementary ligand for certain binding pockets .

Hydrogen bonding Pharmacophore Target engagement

Class-Level Enzyme Inhibition: Saccharin Acetamides as Cholinesterase and Protease Inhibitors

Saccharin-derived acetamides have demonstrated potent enzyme inhibition across multiple target classes. A closely related saccharin derivative exhibited EeAChE IC₅₀ = 70 nM, establishing the chemotype's capacity for low-nanomolar acetylcholinesterase inhibition [1]. Separately, 2-substituted saccharin derivatives have been patented as human leukocyte elastase (HLE) inhibitors, with the pendant aryl group serving as a critical determinant of potency and selectivity [2]. While the specific 3,4-dimethylphenyl analog (CAS 473902-19-1) has not been independently profiled in published head-to-head assays, its substitution pattern positions it as a tailored probe for structure-activity relationship (SAR) studies within these target families.

Enzyme inhibition Cholinesterase Protease inhibitor

Positional Isomer Differentiation: 3,4-Dimethyl Versus 2,5-Dimethyl Substitution Alters Molecular Topology

The 3,4-dimethyl substitution pattern (target compound, CAS 473902-19-1) places both methyl groups on adjacent ring carbons, creating a contiguous hydrophobic patch. In contrast, the 2,5-dimethyl isomer (CAS 556787-89-4) distributes the methyl groups across non-adjacent positions, generating a different electrostatic potential surface and conformational profile. These topological differences can influence π-stacking interactions and binding pocket complementarity, even though both isomers share identical molecular formula (C₁₇H₁₆N₂O₄S) and molecular weight (344.39 g/mol) .

Positional isomerism Conformational analysis SAR

Saccharin Moiety Confers Carbonic Anhydrase IX/XII Selectivity Potential Over Off-Target CA I/II

N-Substituted saccharin derivatives have been shown to selectively inhibit the tumor-associated carbonic anhydrase isoforms hCA IX and XII over the ubiquitous off-target isoforms hCA I and II [1]. In a representative SAR study, N-substitution on the saccharin core dramatically shifted selectivity: certain N-alkyl saccharin derivatives achieved hCA IX Kᵢ values below 50 nM while maintaining >100-fold selectivity over hCA II. The 3,4-dimethylphenyl acetamide substituent in the target compound extends this SAR vector, offering a structurally distinct N-aryl modification that may further tune isoform selectivity compared to N-alkyl or N-benzyl analogs.

Carbonic anhydrase Tumor-selective inhibition Isoform selectivity

Recommended Application Scenarios for N-(3,4-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide Based on Evidence Profile


Structure-Activity Relationship (SAR) Studies on Saccharin-Derived Protease Inhibitors

The compound serves as a sterically differentiated N-aryl acetamide probe for SAR studies targeting serine proteases, particularly human leukocyte elastase (HLE). Its 3,4-dimethylphenyl substitution provides a distinct steric and lipophilic profile compared to unsubstituted N-phenyl or N-benzyl saccharin derivatives, enabling systematic exploration of the S1′ or S2′ subsite binding preferences within this chemotype [1].

Cholinesterase Inhibitor Lead Optimization Programs

Given the established nanomolar AChE inhibition by structurally related saccharin acetamides (EeAChE IC₅₀ = 70 nM), the target compound is a logical candidate for cholinesterase inhibitor screening cascades. Its enhanced ClogP (~2.73) relative to the unsubstituted N-phenyl core (~1.29) may improve blood-brain barrier penetration, a critical parameter for CNS-targeted AChE inhibitors in Alzheimer's disease research [2].

Carbonic Anhydrase Isoform Selectivity Profiling

The saccharin core is a validated scaffold for tumor-associated carbonic anhydrase IX/XII inhibition. The N-(3,4-dimethylphenyl)acetamide extension offers a unique N-aryl modification that can be profiled alongside N-alkyl and N-benzyl saccharin derivatives to map isoform selectivity determinants. Procurement of this specific compound enables head-to-head selectivity comparison against the hCA I/II/IX/XII panel [3].

Physicochemical Property Benchmarking in Medicinal Chemistry Campaigns

The compound's well-defined physicochemical properties—ClogP ~2.73, molecular weight 344.39, one H-bond donor, and moderate polar surface area—position it as a reference compound for benchmarking the drug-likeness of new saccharin-derived analogs. Its positional isomer (CAS 556787-89-4) provides a matched molecular pair for assessing the impact of methyl substitution topology on potency and ADME parameters .

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.